Cas no 70216-78-3 (2-[(3-fluorophenyl)methyl]isoindole-1,3-dione)

2-[(3-fluorophenyl)methyl]isoindole-1,3-dione is a fluorinated derivative of isoindole-1,3-dione, characterized by the presence of a 3-fluorobenzyl substituent. This compound is of interest in synthetic organic chemistry due to its potential as a versatile intermediate in the development of pharmaceuticals, agrochemicals, and specialty materials. The fluorine atom enhances its reactivity and metabolic stability, making it valuable for structure-activity relationship studies. Its rigid isoindole-1,3-dione core provides a stable scaffold for further functionalization. The compound is typically synthesized under controlled conditions to ensure high purity and consistency, making it suitable for research applications requiring precise molecular modifications.
2-[(3-fluorophenyl)methyl]isoindole-1,3-dione structure
70216-78-3 structure
Product Name:2-[(3-fluorophenyl)methyl]isoindole-1,3-dione
CAS No:70216-78-3
MF:C15H10FNO2
MW:255.243807315826
MDL:MFCD05266032
CID:4655547
PubChem ID:2094519
Update Time:2025-05-19

2-[(3-fluorophenyl)methyl]isoindole-1,3-dione Chemical and Physical Properties

Names and Identifiers

    • 1H-Isoindole-1,3(2H)-dione,2-[(3-fluorophenyl)methyl]-(WS205034)
    • 1H-Isoindole-1,3(2H)-dione, 2-[(3-fluorophenyl)methyl]-
    • 2-[(3-fluorophenyl)methyl]isoindole-1,3-dione
    • W17959
    • SCHEMBL11618643
    • AKOS001054217
    • 2-(3-fluorobenzyl)isoindoline-1,3-dione
    • VCA21678
    • AS-66742
    • 1H-Isoindole-1,3(2H)-dione,2-[(3-fluorophenyl)methyl]-
    • Z18271255
    • 2-[(3-fluorophenyl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione
    • 70216-78-3
    • HMS1754F08
    • CS-0060578
    • N-(m-fluorobenzyl)phthalimide
    • MDL: MFCD05266032
    • Inchi: 1S/C15H10FNO2/c16-11-5-3-4-10(8-11)9-17-14(18)12-6-1-2-7-13(12)15(17)19/h1-8H,9H2
    • InChI Key: APYCABOCKVIWAT-UHFFFAOYSA-N
    • SMILES: C1(=O)C2=C(C=CC=C2)C(=O)N1CC1=CC=CC(F)=C1

Computed Properties

  • Exact Mass: 255.06955672g/mol
  • Monoisotopic Mass: 255.06955672g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 2
  • Complexity: 360
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 37.4Ų

2-[(3-fluorophenyl)methyl]isoindole-1,3-dione Pricemore >>

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2-[(3-fluorophenyl)methyl]isoindole-1,3-dione Related Literature

Additional information on 2-[(3-fluorophenyl)methyl]isoindole-1,3-dione

Introduction to 2-[(3-fluorophenyl)methyl]isoindole-1,3-dione (CAS No. 70216-78-3) in Modern Chemical and Pharmaceutical Research

2-[(3-fluorophenyl)methyl]isoindole-1,3-dione (CAS No. 70216-78-3) is a structurally intriguing heterocyclic compound that has garnered significant attention in the field of chemical biology and pharmaceutical development. Its unique molecular framework, featuring a combination of an isoindole core and a fluorophenylmethyl substituent, positions it as a versatile scaffold for designing novel bioactive molecules. This compound has emerged as a subject of extensive research due to its potential applications in drug discovery, particularly in the development of small-molecule inhibitors targeting various biological pathways.

The isoindole moiety, characterized by a fused benzene and pyrrole ring system, is well-known for its presence in numerous pharmacologically active compounds. The incorporation of a fluorophenylmethyl group into this framework introduces additional functional diversity, enabling fine-tuning of physicochemical properties such as lipophilicity, solubility, and metabolic stability. These attributes are critical for optimizing drug-like characteristics, making 2-[(3-fluorophenyl)methyl]isoindole-1,3-dione an attractive candidate for further exploration.

Recent advancements in computational chemistry and high-throughput screening have facilitated the rapid identification of promising scaffolds like 2-[(3-fluorophenyl)methyl]isoindole-1,3-dione. Studies have demonstrated its utility in the design of molecules with potential therapeutic effects against diseases such as cancer, inflammation, and neurodegenerative disorders. The fluorine atom at the 3-position of the phenyl ring plays a pivotal role in modulating the binding affinity and selectivity of the compound towards biological targets.

In particular, research has highlighted the compound's ability to interact with enzymes and receptors involved in critical metabolic pathways. For instance, derivatives of 2-[(3-fluorophenyl)methyl]isoindole-1,3-dione have been investigated for their inhibitory effects on kinases and proteases implicated in tumor growth and progression. The isoindole core provides a rigid structure that enhances binding specificity, while the fluorophenylmethyl group contributes to sustained interactions with the target proteins.

The synthesis of 2-[(3-fluorophenyl)methyl]isoindole-1,3-dione presents an interesting challenge due to the complexity of its framework. However, modern synthetic methodologies have enabled efficient access to this compound through multi-step reactions involving cyclization and functional group transformations. The availability of high-purity samples has been instrumental in conducting detailed structural characterization using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

One notable application of 2-[(3-fluorophenyl)methyl]isoindole-1,3-dione is in the development of fluorescent probes for cellular imaging. The presence of both aromatic rings enhances light absorption properties, making it suitable for visualizing biological processes in real-time. Researchers have leveraged this property to study dynamic events within living cells, contributing to a deeper understanding of disease mechanisms at the molecular level.

The pharmaceutical industry has also shown interest in 2-[(3-fluorophenyl)methyl]isoindole-1,3-dione as a lead compound for drug development programs. Its structural features align well with current trends toward rational drug design, where computational tools predict optimal modifications to enhance efficacy and minimize side effects. Collaborative efforts between academia and industry are underway to explore its potential as a starting point for novel therapeutics.

From a chemical biology perspective, 2-[(3-fluorophenyl)methyl]isoindole-1,3-dione serves as a valuable tool for investigating enzyme mechanisms and ligand-receptor interactions. Its ability to modulate biological pathways underscores its significance as a research chemical that bridges fundamental science with translational medicine. As synthetic chemistry continues to evolve, new derivatives of this compound are expected to emerge with enhanced properties tailored for specific therapeutic applications.

The growing body of literature on 2-[(3-fluorophenyl)methyl]isoindole-1,3-dione underscores its potential as a cornerstone molecule in modern pharmaceutical research. Its unique structural features combined with its versatility make it an indispensable asset for scientists striving to develop innovative treatments for complex diseases. As investigations into its applications progress, this compound is poised to play an increasingly pivotal role in advancing both academic research and industrial drug discovery efforts.

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